molecular formula C17H11N3O3 B2648871 3-(4-Cyanobenzamido)benzofuran-2-carboxamide CAS No. 477511-49-2

3-(4-Cyanobenzamido)benzofuran-2-carboxamide

Cat. No. B2648871
CAS RN: 477511-49-2
M. Wt: 305.293
InChI Key: SAJZAWZXHZIXDO-UHFFFAOYSA-N
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Description

“3-(4-Cyanobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is present in many biologically active natural products and is a popular scaffold when designing drugs . Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure is used for directing group cleavage and further diversification of the C3-arylated benzofuran products .

Future Directions

Benzofuran derivatives, including “3-(4-Cyanobenzamido)benzofuran-2-carboxamide”, have attracted considerable interest due to their vast number of applications in medicine . There exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c18-9-10-5-7-11(8-6-10)17(22)20-14-12-3-1-2-4-13(12)23-15(14)16(19)21/h1-8H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZAWZXHZIXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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